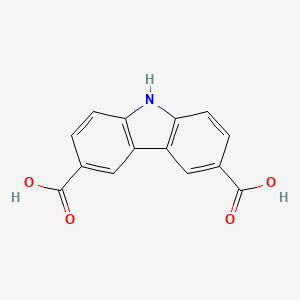

9h-Carbazole-3,6-dicarboxylic acid

Beschreibung

The exact mass of the compound 9h-Carbazole-3,6-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9h-Carbazole-3,6-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9h-Carbazole-3,6-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-carbazole-3,6-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-13(17)7-1-3-11-9(5-7)10-6-8(14(18)19)2-4-12(10)15-11/h1-6,15H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVPCCXYGLXHDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3=C(N2)C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284788 |

Source

|

| Record name | 9h-carbazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3215-41-6 |

Source

|

| Record name | 9H-Carbazole-3,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3,6-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC39033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9h-carbazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 9H-Carbazole-3,6-dicarboxylic Acid (CAS 3215-41-6)

[1][2][3][4]

Executive Summary: The Rigid "V-Shape" Architect

9H-Carbazole-3,6-dicarboxylic acid (H₂CDC) is not merely a chemical intermediate; it is a structural cornerstone in the field of reticular chemistry. Distinguished by its rigid carbazole backbone and the specific 90° angular disposition of its carboxylic acid groups, this molecule serves as a critical linker in the synthesis of Metal-Organic Frameworks (MOFs) and porous coordination cages.

Unlike linear linkers (e.g., terephthalic acid) that form cubic lattices, H₂CDC's bent geometry directs the assembly of complex polyhedra, such as cuboctahedra, enabling high-surface-area materials optimized for methane storage (e.g., the DUT and PCN series) and luminescent sensing. This guide dissects the physicochemical profile, synthetic pathways, and application protocols for H₂CDC, designed for researchers requiring high-purity ligand synthesis and functional material design.

Part 1: Molecular Architecture & Physicochemical Profile[5]

The utility of H₂CDC stems from its electronic conjugation and geometric rigidity. The nitrogen atom at position 9 provides a handle for functionalization (e.g., alkylation to tune solubility), while the carboxylates at 3 and 6 drive coordination.

Datasheet: CAS 3215-41-6[1][2][3][4][6][7]

| Property | Specification | Application Note |

| Formula | C₁₄H₉NO₄ | Stoichiometry for MOF assembly calculations. |

| MW | 255.23 g/mol | -- |

| Appearance | White to Off-white Solid | Yellowing indicates oxidation or impurities (often mono-acid). |

| Solubility | DMSO, DMF, DMAc | Soluble in polar aprotic solvents; insoluble in water/DCM. |

| Acidity (pKa) | ~4.2 (COOH), >15 (N-H) | Deprotonation of COOH requires mild base; N-H requires strong base. |

| Fluorescence | λ_em ~350-420 nm | Strong blue emission; acts as an antenna in lanthanide MOFs. |

| Thermal Stability | >300 °C | Suitable for solvothermal MOF synthesis.[1] |

| Geometry | V-Shaped (~90° angle) | Critical for forming MOP-1 type cages and rht-topology MOFs. |

Part 2: Synthetic Pathways & Optimization

Synthesizing H₂CDC with high phase purity is the primary bottleneck in MOF production. Commercial sources often contain mono-carboxylated impurities. We present two validated routes: the Scalable Cyanation Route (preferred for yield) and the Metal-Free Acylation Route (preferred for trace-metal-sensitive applications).

Pathway Logic Visualization

Figure 1: Comparison of the catalytic cyanation route (Route A) versus the Friedel-Crafts/Haloform route (Route B) for H₂CDC synthesis.

Part 3: Functional Applications: The MOF Frontier

The primary utility of H₂CDC lies in Reticular Chemistry . Its V-shape prevents the formation of simple cubic grids, forcing the metal nodes to cluster into higher-order polyhedra.

Gas Storage & Separation (The PCN & DUT Series)

-

Mechanism: H₂CDC links Cu(II) paddlewheels to form cuboctahedral cages. These cages pack to form structures with high porosity and specific pore environments suitable for methane (CH₄) storage.

-

Key Materials:

-

PCN-81 / DUT-48: Isostructural MOFs exhibiting high volumetric methane uptake.[2]

-

DUT-49: Known for "negative gas adsorption" (breathing behavior), where the framework contracts upon gas pressure increase.

-

-

Why H₂CDC? The N-H moiety in the carbazole core allows for post-synthetic modification or interaction with guest molecules via hydrogen bonding.

Luminescent Sensing

-

Mechanism: The carbazole core is an electron-rich chromophore. In Lanthanide-MOFs (e.g., Tb-MOF), H₂CDC acts as an "antenna," absorbing UV light and transferring energy to the Tb³⁺ ion, resulting in sharp green emission.

-

Sensing: The fluorescence is quenched by electron-deficient analytes (e.g., nitroaromatics like TNT) via Photoinduced Electron Transfer (PET).

MOF Assembly Logic

Figure 2: Logic flow from H₂CDC ligand and metal precursors to functional MOF architectures.

Part 4: Experimental Protocols

Protocol A: Scalable Synthesis of H₂CDC (Cyanation Route)

Based on the methodology of Eddaoudi et al. (2014).

Context: This method avoids harsh lithiation and uses stable precursors. It is the industry standard for gram-scale production.

Step 1: Synthesis of 9H-Carbazole-3,6-dicarbonitrile

-

Reagents: 3,6-dibromo-9H-carbazole (1 eq), Zn(CN)₂ (1.2 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (10 mol%).

-

Solvent: Wet DMF (1% water helps the catalytic cycle).

-

Procedure:

-

Charge a Schlenk flask with solid reagents.

-

Evacuate and backfill with Argon (3x).

-

Add DMF and heat to 100 °C for 20 hours.

-

Workup: Cool, pour into water. Filter the precipitate. Wash with dilute ammonia (to remove Cu/Zn salts) and water.

-

Yield: Typically >85%.

-

Step 2: Hydrolysis to H₂CDC

-

Reagents: Dinitrile precursor (from Step 1), NaOH (15 eq), CuI (catalytic, 1 mol%).[3]

-

Solvent: Water/Ethanol or Water/Glycol mixture.

-

Procedure:

-

Suspend dinitrile in 20% aqueous NaOH. Add CuI.

-

Reflux vigorously for 36 hours. The suspension will eventually clear as the dicarboxylate forms.

-

Purification (Critical): Treat with activated charcoal while hot to remove colored impurities. Filter through Celite.

-

Precipitation: Acidify filtrate with HCl to pH 2. The white solid precipitates immediately.

-

Drying: Vacuum dry at 80 °C.

-

Protocol B: MOF Growth (Example: PCN-81 Analogue)

Context: Growing single crystals for XRD or bulk powder for isotherms.

-

Precursor Solution: Dissolve H₂CDC (10 mg) in DMF (2 mL).

-

Metal Source: Dissolve Cu(NO₃)₂·2.5H₂O (15 mg) in DMF/Ethanol (1:1).

-

Modulator: Add 2 drops of HBF₄ or Acetic Acid (controls nucleation rate).

-

Heating: Seal in a 20 mL scintillation vial or Pyrex tube. Heat at 85 °C for 24-48 hours.

-

Activation: Blue crystals form. Solvent exchange with acetone (3x daily for 3 days) followed by supercritical CO₂ drying is required to preserve porosity.

Part 5: References

-

Weseliński, Ł. J., Luebke, R., & Eddaoudi, M. (2014).[4] A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Synthesis.

-

Luebke, R., et al. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions.[5]

-

Sigma-Aldrich. 9H-Carbazole-3,6-dicarboxylic acid Product Sheet.

-

Yan, D., et al. (2019). Photochromism of metal–organic frameworks based on carbazole-dicarboxylic acid. Dalton Transactions.[5]

-

Zhou, X. H., et al. (2020). Synthesis, Structure and Property of a Metal-organic Framework Based on 9-(2, 6-Dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic Acid. Chinese Chemical Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. DSpace [repository.kaust.edu.sa]

- 5. Photochromism of metal–organic frameworks based on carbazole-dicarboxylic acid and bipyridine: sensing adjustment by controlling strut-to-strut energy transfer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Guide: H2CDC Ligand Electronic Structure & Band Gap Energy

The following is an in-depth technical guide on the electronic structure and band gap energy of the H2CDC ligand, designed for researchers and drug development professionals.

9H-Carbazole-3,6-dicarboxylic Acid: Synthesis, Electronic Properties, and Applications[1]

Executive Summary & Disambiguation

Target Molecule: In the context of optoelectronics, band gap engineering, and luminescent Metal-Organic Frameworks (MOFs), H2CDC refers to 9H-carbazole-3,6-dicarboxylic acid .[1][2][3][4]

Ambiguity Alert: The abbreviation "H2CDC" is occasionally used for trans-1,4-cyclohexanedicarboxylic acid (

| Feature | 9H-Carbazole-3,6-dicarboxylic acid | trans-1,4-Cyclohexanedicarboxylic acid |

| Abbreviation | H2CDC (or 3,6-H2CDC) | H2CDC (or H2chdc) |

| Electronic State | Semiconductor ( | Insulator ( |

| Key Property | Strong Photoluminescence, Charge Transfer | Flexible Spacer, "Breathing" Frameworks |

| Primary Use | Optical Sensing, Photocatalysis, OLEDs | Gas Storage, Structural Flexibility |

Chemical & Electronic Structure

The H2CDC ligand is a rigid, V-shaped linker (

Molecular Geometry and Conjugation

-

Planarity: The carbazole core is essentially planar, facilitating

- -

Coordination Geometry: The carboxylate groups are disposed at an angle of approximately 90–120°, depending on torsion, making it an ideal ligand for constructing cage-like MOFs (e.g., MOPs) or porous 3D networks.

-

N-H Functionality: The 9-position nitrogen retains a proton (N-H), which acts as a hydrogen bond donor.[1] This site is critical for guest interaction (sensing) or post-synthetic modification (alkylation).

Frontier Molecular Orbitals (FMOs)

The electronic behavior of H2CDC is governed by its Frontier Molecular Orbitals.

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the carbazole nitrogen and the aromatic rings. It is

-bonding in character. The energy level is typically -5.6 to -5.9 eV vs vacuum.[1] -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the aromatic system and the electron-withdrawing carboxylate groups. It is

-antibonding. The energy level is typically -2.2 to -2.5 eV .[1]

Band Gap Energy ( )

The HOMO-LUMO gap determines the optical absorption and emission properties.

-

Theoretical Gap: DFT calculations (B3LYP/6-31G*) generally predict a gap of ~3.4 - 3.7 eV .[1]

-

Optical Gap (Experimental): Measured via UV-Vis diffuse reflectance spectroscopy (Kubelka-Munk function).

-

Free Ligand: Absorption edge ~360 nm

-

Coordinated (MOF): Coordination to metals (e.g., Zn, Cd) often stabilizes the LUMO (Ligand-to-Metal Charge Transfer, LMCT), slightly narrowing the gap to 3.1 – 3.3 eV .

-

Table 1: Comparative Electronic Parameters

| Parameter | Value (Experimental) | Value (DFT Calculated) | Notes |

| HOMO Energy | -5.7 eV (via CV) | -5.65 eV | High oxidation potential (hole transport). |

| LUMO Energy | -2.3 eV | -2.15 eV | Affected by metal coordination. |

| Band Gap ( | 3.4 eV | 3.50 eV | Absorbs in UV; emits Blue/Violet.[1] |

| Absorption | 256 nm, 308 nm | 290 nm |

Visualization: Electronic Transitions & Synthesis

The following diagrams illustrate the band structure logic and the optimized synthesis pathway.

Figure 1: Electronic band structure and photophysical mechanism of H2CDC.

Figure 2: Scalable "Green" Synthesis Protocol (Eddaoudi Method).

Experimental Protocols

Synthesis (Scalable Pd-Catalyzed Route)

Rationale: Traditional Friedel-Crafts acylation followed by oxidation is low-yielding and requires harsh reagents.[1] The cyanation-hydrolysis route (Eddaoudi et al.) is preferred for high purity.

-

Cyanation:

-

Hydrolysis:

Characterization of Band Gap

To validate the electronic structure in your specific matrix (solvent or MOF):

-

UV-Vis Diffuse Reflectance (Solid State):

-

Cyclic Voltammetry (CV):

Applications in Drug Development & Sensing

While H2CDC is a structural ligand, its electronic properties enable advanced bio-applications:

-

Luminescent Sensors:

-

Mechanism: The fluorescence of H2CDC-MOFs (e.g., Zn-H2CDC) is quenched by nitroaromatics (explosives) or specific biomarkers via Photoinduced Electron Transfer (PET).[1]

-

Protocol: Disperse MOF powder in analyte solution. Monitor emission intensity at ~420 nm upon excitation at 310 nm.

-

-

Photocatalysis:

-

The 3.4 eV band gap allows UV-driven catalysis.[1] It can be engineered (via doping) to absorb visible light for degrading organic pollutants or generating ROS (Reactive Oxygen Species) for photodynamic therapy (PDT) research.

-

References

-

Weseliński, Ł. J., Luebke, R., & Eddaoudi, M. (2014).[1][5] A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Synthesis , 46(05), 596-598.[1]

-

Gao, J., et al. (2020).[1] From isolated Ti-oxo clusters to infinite Ti-oxo chains and sheets: recent advances in photoactive Ti-based MOFs. Journal of Materials Chemistry A .

-

Luo, P., et al. (2019).[1] Series of Cadmium(II) Coordination Polymers Based on a Versatile Multi-N-Donor Tecton or Mixed Carboxylate Ligands: Synthesis, Structure, and Selectively Sensing Property. ACS Omega , 4(7), 11687–11696.

-

PubChem. (2025).[1] 9H-Carbazole-3,6-dicarboxylic acid | C14H9NO4.[1][4][6][7] National Library of Medicine .

-

BenchChem. (2025).[1][8] 9H-Carbazole-3,6-dicarboxylic acid Data Sheet.

Sources

- 1. CAS 3215-41-6: 9H-Carbazole-3,6-dicarboxylic acid [cymitquimica.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. osti.gov [osti.gov]

- 4. chemscene.com [chemscene.com]

- 5. DSpace [repository.kaust.edu.sa]

- 6. 9H-Carbazole-3,6-dicarboxylic acid | C14H9NO4 | CID 236489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profiling & Dissolution Protocols for 9H-Carbazole-3,6-dicarboxylic Acid

Executive Summary

9H-Carbazole-3,6-dicarboxylic acid (H₂CDC) represents a critical class of rigid, nitrogen-containing heterocyclic linkers used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and porous coordination cages. Its utility, however, is frequently bottlenecked by its refractory solubility profile. The molecule’s strong intermolecular hydrogen bonding (carboxylic acid dimerization) and

This guide provides a definitive technical analysis of H₂CDC solubility, focusing on polar aprotic solvents as the primary vehicle for dissolution. It details the thermodynamic mechanisms of solvation, provides a comparative solvent selection matrix, and outlines a self-validating dissolution protocol designed to ensure monomeric dispersion for high-precision applications.

Part 1: Molecular Architecture & Solubility Challenges

To master the dissolution of H₂CDC, one must first understand the structural forces resisting it.

-

Carboxylic Acid Dimerization: In the solid state, the carboxylic acid groups at positions 3 and 6 form strong, centrosymmetric hydrogen-bonded dimers. Breaking this lattice requires a solvent capable of acting as a strong hydrogen bond acceptor (HBA).

-

-

-

The N-H Moiety: Unlike fully substituted analogs, the 9-H position acts as a hydrogen bond donor, further stabilizing the crystal lattice and requiring solvents with high dipole moments to disrupt.

Diagram 1: Solvation Mechanism

The following diagram illustrates the competitive solvation process where polar aprotic solvent molecules (e.g., DMSO) disrupt the intermolecular H-bonds of the H₂CDC dimer.

Caption: Mechanistic pathway of H₂CDC dissolution. Solvent oxygen atoms act as Lewis bases, breaking acid dimers while high dielectric constants shield

Part 2: Solvent Selection Matrix

The following table evaluates the efficacy of primary polar aprotic solvents. Data is synthesized from MOF synthesis protocols and comparative solubility studies of aromatic dicarboxylic acids.

| Solvent | Boiling Point (°C) | Dipole Moment (D) | Relative Solubility | Suitability for H₂CDC | Technical Notes |

| DMSO (Dimethyl sulfoxide) | 189 | 3.96 | High | Primary Choice | The sulfoxide oxygen is a potent H-bond acceptor. Best for NMR and stock solutions. |

| DMF (N,N-Dimethylformamide) | 153 | 3.82 | High | Standard | Standard for solvothermal MOF synthesis. Forms 1:1 solvates in crystal structures.[1] |

| DMAc (Dimethylacetamide) | 165 | 3.72 | Medium-High | Alternative | Use if DMF is chemically incompatible (e.g., avoiding formate impurities from DMF hydrolysis). |

| NMP (N-Methyl-2-pyrrolidone) | 202 | 4.09 | High | Specialized | Excellent power, but high BP makes removal difficult. Used for "stubborn" large-batch dissolution. |

Critical Insight: While DMSO offers the highest thermodynamic solubility, DMF is often preferred for MOF synthesis because its boiling point allows for easier removal and it decomposes slowly to release dimethylamine (a base) which can modulate deprotonation rates during crystallization.

Part 3: Solubility Data & Thermodynamics

Exact solubility curves (

Working Concentration Table (at 25°C)

-

DMSO: ~50–100 mM (approx. 12–25 mg/mL)

-

DMF: ~20–50 mM (approx. 5–12 mg/mL)

-

Methanol/Ethanol: < 1 mM (Insoluble for practical purposes)

-

Water (Neutral): Insoluble

-

Water (Alkaline, pH > 10): > 200 mM (Highly Soluble as dicarboxylate salt)

Thermodynamic Note: Dissolution is endothermic (

). Heating significantly increases saturation limits. A solution that is turbid at 25°C will often clarify completely at 80°C.

Part 4: Advanced Dissolution Protocols

Do not rely on simple stirring. The rigid lattice of H₂CDC requires energy input to overcome the activation barrier for solvation.

Protocol A: Standard Dissolution (for MOF Synthesis/Analysis)

Objective: Prepare a clear, 50 mM stock solution in DMF or DMSO.

-

Weighing: Weigh 127.6 mg of H₂CDC (MW: 255.23 g/mol ) into a 20 mL scintillation vial.

-

Solvent Addition: Add 10 mL of anhydrous DMF or DMSO.

-

Dispersal: Vortex for 30 seconds to break up large aggregates. Result: Cloudy suspension.

-

Sonication (Critical): Sonicate in a bath sonicator at 40 kHz for 10–15 minutes. The cavitation energy helps peel layers off the crystal surface.

-

Thermal Treatment: Heat the vial to 60–80°C while stirring.

-

Validation: Use a laser pointer (Tyndall effect). If the beam path is visible, undissolved micro-crystallites remain. Continue heating until the beam path disappears.

-

-

Filtration: If using for optical applications, filter hot through a 0.45 µm PTFE syringe filter.

Protocol B: The "Base-Acid" Reprecipitation (For Purification)

This method exploits the pH-dependent solubility switch, offering the highest throughput for purification.

-

Dissolution: Suspend crude H₂CDC in water. Add 2M NaOH dropwise. The dicarboxylic acid deprotonates to the dicarboxylate (

), which is highly water-soluble.-

Reaction:

-

-

Filtration: Filter the aqueous solution to remove non-acidic impurities (e.g., unreacted carbazole precursors).

-

Precipitation: Slowly add 2M HCl to the filtrate while stirring. As pH drops below the pKa (approx. 3–4), H₂CDC reprecipitates as a fine white solid.

-

Collection: Filter, wash with water, and dry.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the preparation of a homogeneous H₂CDC solution.

Part 5: Applications & Context[1][2][3][4][5]

Understanding solubility is the precursor to successful application in materials science.

-

MOF Synthesis (Solvothermal):

-

H₂CDC is the linker for PCN-80 and Cu-CDC cages.

-

Role of Solvent: DMF acts as both solvent and template. In crystal structures, DMF molecules are often found H-bonded to the carbazole N-H or trapped in the pores.

-

Modulation: If solubility is too high, crystallization is too fast (yielding powder). Modulators like acetic acid are added to compete with the linker for metal coordination, slowing nucleation.

-

-

Fluorescence Spectroscopy:

-

Carbazole is a fluorophore.[2] Solubility in DMSO allows for the determination of quantum yields without aggregation-induced quenching (ACQ), which occurs in poor solvents.

-

References

-

Weseliński, Ł. J., et al. (2014).[1] "A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid." Synthesis, 46(05), 596-599.

-

Rowland, C. A., Yap, G. P., & Bloch, E. D. (2020).[3] "Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages." Dalton Transactions, 49, 16340-16347.[3]

-

Zhu, Y., et al. (2018). "Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures..." Journal of Chemical & Engineering Data, 63(3), 822-831.[4] (Provides thermodynamic models for carbazole-derivative solubility in DMF/DMSO).

-

Sigma-Aldrich. "9H-Carbazole-3,6-dicarboxylic acid Product Specification & Safety Data Sheet."

Sources

Photophysics of Carbazole-3,6-Dicarboxylic Acid Derivatives: A Technical Guide

Executive Summary: The Molecular Architecture

Carbazole-3,6-dicarboxylic acid (H₂CDC) and its derivatives represent a critical class of "push-pull" fluorophores and metal-organic framework (MOF) linkers. Unlike the 2,7-substituted analogues which maximize conjugation length for polymers, the 3,6-substitution pattern exploits the para positions relative to the carbazole nitrogen. This geometric arrangement creates a direct electronic channel between the electron-rich nitrogen (Donor) and the electron-poor carboxyl groups (Acceptors), facilitating pronounced Intramolecular Charge Transfer (ICT).

This guide dissects the photophysical mechanisms governing these molecules, distinguishing between the free ligand behavior (solvatochromism, pH sensitivity) and its role as a rigid antenna in coordination polymers (MOFs).[1]

Electronic Basis & Spectral Characteristics[2][3][4]

The Donor-Acceptor (D-A) Mechanism

The photophysics of 3,6-functionalized carbazoles are governed by the interplay between the locally excited (LE) state and the ICT state.

-

Ground State (

): The molecule is planar. The carboxyl groups at 3,6 withdraw electron density from the nitrogen lone pair. -

Excited State (

): Upon photoexcitation, electron density shifts from the carbazole core to the carboxyl wings. In polar solvents, this highly dipolar excited state is stabilized, lowering its energy and causing a bathochromic (red) shift in emission.[1]

Absorption and Emission Profiles

The following data summarizes the typical spectral behavior of H₂CDC derivatives (e.g., dimethyl ester or MOF ligand forms) in various environments.

Table 1: Photophysical Parameters of 3,6-Carbazole Derivatives

| Solvent / Matrix | Stokes Shift (nm) | Quantum Yield ( | Mechanistic Note | ||

| Hexane (Non-polar) | 340 - 350 | 380 - 400 | ~40 - 50 | 0.70 - 0.90 | Dominant LE state; vibrational fine structure visible. |

| THF (Polar Aprotic) | 350 - 360 | 420 - 440 | ~70 - 80 | 0.50 - 0.70 | Onset of ICT; broadening of emission band. |

| Methanol (Polar Protic) | 355 - 365 | 450 - 480 | >100 | 0.30 - 0.50 | Strong ICT stabilization; H-bonding quenching possible. |

| Solid State (MOF) | 340 - 380 | 440 - 460 | ~80 | 0.40 - 0.80 | Rigidification (AIE effect); Ligand-to-Metal Charge Transfer (LMCT). |

Visualizing the Excitation Pathway

The following diagram illustrates the competitive relaxation pathways including Fluorescence, Intersystem Crossing (ISC), and ICT.[1]

Figure 1: Jablonski diagram illustrating the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states, which drives solvatochromism.[1]

Technical Deep Dive: MOF Luminescence & Sensing

One of the primary applications of H₂CDC is as a linker in Metal-Organic Frameworks (MOFs). When coordinated to

The "Antenna Effect" in Lanthanide MOFs

When H₂CDC coordinates with Lanthanides (e.g., Tb³⁺, Eu³⁺), it acts as an antenna.[1]

-

Absorption: The carbazole moiety absorbs UV light (

). -

ISC: Energy transfers to the Triplet State (

) of the ligand. -

Energy Transfer (ET): Energy is transferred from the ligand

to the resonance level of the Lanthanide ion (e.g., -

Emission: The metal emits sharp, characteristic luminescence (Green for Tb, Red for Eu).[1]

Critical Design Parameter: The triplet energy of the ligand must be approx. 2,500–3,500 cm⁻¹ higher than the metal's emissive level to prevent back-energy transfer. H₂CDC fits this criterion well for Tb³⁺.

Experimental Protocols

Synthesis of 9H-Carbazole-3,6-Dicarboxylic Acid

Note: Direct carboxylation is difficult. The standard robust pathway involves cyanation followed by hydrolysis.

Reagents: 3,6-Dibromocarbazole, CuCN (or Zn(CN)₂/Pd catalyst), KOH, Ethanol/Water.[1]

Workflow Diagram:

Figure 2: Synthetic pathway for the production of the H2CDC ligand.

Protocol: Absolute Quantum Yield Measurement (Integrating Sphere Method)

To accurately determine the QY of solid-state carbazole derivatives or MOFs, the relative method (using Quinine Sulfate) is insufficient due to scattering.

Equipment: Spectrofluorometer with a BaSO₄-coated integrating sphere.

-

Blank Measurement (

):-

Place an empty quartz boat (or BaSO₄ blank) in the sphere.

-

Scan excitation range (e.g., 300–360 nm).[1] Record the integrated area of the excitation peak (

). -

Record the integrated area of the emission region (

, usually background noise).

-

-

Sample Measurement (

): -

Calculation:

References

-

Rowland, C. A., Yap, G. P. A., & Bloch, E. D. (2020).[1] Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages.[4][5] Dalton Transactions.[4] Link

-

Eddaoudi, M., Weseliński, Ł., & Luebke, R. (2014).[1][6] A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid.[7][6][8] Synthesis.[7][3][4][5][6][9][10][11][12][13] Link[1]

-

Luo, F., et al. (2016).[1] Synthesis, Crystal Structure and Luminescence Property on Cabazoly-Based Zinc Metal Organic Frameworks. Scientific.net. Link[1]

-

Albrecht, M., et al. (2015).[1] Fluorescence quantum yields of natural organic matter and organic compounds. Frontiers in Marine Science. Link

-

Chen, S., et al. (2017).[1] Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. PMC. Link

Sources

- 1. jos.ac.cn [jos.ac.cn]

- 2. mdpi.com [mdpi.com]

- 3. Saturated carbazole-embedded BN-aromatic systems as narrowband sky-blue emitters - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02496J [pubs.rsc.org]

- 4. Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. osti.gov [osti.gov]

- 6. DSpace [repository.kaust.edu.sa]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 11. Synthesis, Crystal Structure and Luminescence Property on Cabazoly-Based Zinc Metal Organic Frameworks | Scientific.Net [scientific.net]

- 12. researchgate.net [researchgate.net]

- 13. The Construction of Carbazole-Based Metal–Organic Frameworks as Fluorescent Probes for Picric Acid Detection [mdpi.com]

Precision Analytics in Small Molecule Characterization: The C14H9NO4 Case Study

Executive Summary

In the high-stakes environment of drug discovery and metabolomics, the chemical formula C14H9NO4 represents a critical class of highly conjugated, oxidized nitrogenous compounds—often manifesting as synthetic intermediates (e.g., nitro-diketones) or secondary metabolites (e.g., functionalized fluorenones).[1]

This technical guide moves beyond basic stoichiometry to address the analytical challenges associated with this formula. We will establish the definitive monoisotopic mass standards, analyze the degree of unsaturation to predict structural motifs, and define a self-validating High-Resolution Mass Spectrometry (HRMS) workflow to distinguish C14H9NO4 from isobaric interferences.[1]

Part 1: Theoretical Foundations & Constants[1]

The Exact Mass vs. Molecular Weight Distinction

For a researcher operating a Triple Quadrupole or Orbitrap MS, "Molecular Weight" is an inadequate metric.[1] You must operate with the Monoisotopic Mass to correctly set quadrupole isolation windows and identify parent ions.

-

Monoisotopic Mass (Exact Mass): Calculated using the mass of the primary isotope of each element (

).[1][2] This is the value observed in the first spectral peak (M). -

Average Molecular Weight: The weighted average of all natural isotopes. This value is relevant only for bulk stoichiometric calculations (e.g., weighing powder for a stock solution), not for spectral identification.

Definitive Calculation Table (2024 IUPAC Standards)

The following table uses the most current IUPAC atomic weights and isotopic masses.

| Element | Isotope | Exact Mass (Da) | Count | Total Mass Contribution (Da) |

| Carbon | 12.00000 | 14 | 168.00000 | |

| Hydrogen | 1.00783 | 9 | 9.07047 | |

| Nitrogen | 14.00307 | 1 | 14.00307 | |

| Oxygen | 15.99491 | 4 | 63.97964 | |

| TOTAL | (M) | 255.05318 |

Critical Analytical Values:

-

Monoisotopic Mass (

): 255.0532 Da [1] -

Protonated Ion (

): -

Deprotonated Ion (

): -

Average Molecular Weight: 255.22 g/mol (For gravimetric prep)

Structural Implications (Degree of Unsaturation)

To understand what C14H9NO4 is, we calculate the Degree of Unsaturation (DoU):

Interpretation: A DoU of 11 indicates a highly condensed structure. This typically corresponds to:

-

Tricyclic Aromatic Systems: e.g., Fluorenone or Anthracene derivatives (3 rings = 10-12 DoU depending on double bonds).[1]

-

Nitro/Carbonyl Groups: The 4 oxygens are likely distributed as nitro (

, 1 DoU) and ketone/quinone carbonyls (

Part 2: Analytical Strategy & Differentiation

Distinguishing C14H9NO4 from isobars (molecules with similar mass but different formulas) requires high-resolution capability.

The Isobaric Challenge

Consider a potential contaminant with formula C13H13N4O .

-

Mass:

.[1] -

Difference:

. -

Requirement: To resolve these peaks at

, you need a resolution of at least 10,000 FWHM.[1] A standard Orbitrap or Q-TOF easily achieves this, but a low-res single quad will merge them.[1]

Isotopic Pattern Verification (Self-Validating Logic)

A self-validating protocol uses the Carbon-13 isotope peak (

-

Theory:

abundance is -

Calculation for C14:

.[1] -

Validation Rule: If your mass spectrum shows a parent peak at 255.05 and an M+1 peak at 256.05 with an intensity of ~15% relative to the parent, you have confirmed the presence of ~14 carbons.[1] If the M+1 is only 5%, your formula is wrong (likely fewer carbons, more heteroatoms).[1]

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for confirming C14H9NO4 identity.

Figure 1: Step-by-step decision tree for validating C14H9NO4 using High-Resolution Mass Spectrometry.

Part 3: Isomer Differentiation (Advanced Structural Elucidation)

The formula C14H9NO4 is not unique. Two common isomers in drug development libraries illustrate the need for MS/MS fragmentation.

Candidate Isomers

-

Isomer A: 2-(2-Nitrophenyl)-1-phenylethanedione

-

Structure: Two phenyl rings connected by a dicarbonyl bridge, with a nitro group.[1]

-

Fragmentation: Cleavage of the dicarbonyl bridge yields benzoyl ions (

105).

-

-

Isomer B: 1-Methoxy-2-nitro-fluoren-9-one

-

Structure: Tricyclic fused ring system (fluorenone) with methoxy and nitro substituents.

-

Fragmentation: Loss of methyl radical (

) or

-

MS/MS Fragmentation Protocol

To distinguish these, apply collision energy (NCE 30-40%) and look for diagnostic neutral losses.[1]

| Feature | Isomer A (Diketone) | Isomer B (Fluorenone) |

| Primary Loss | Neutral loss of | |

| Diagnostic Ion | ||

| Stability | Low (fragments easily) | High (fused rings resist breaking) |

Fragmentation Pathway Diagram

The following diagram illustrates how MS/MS differentiates the fused ring system from the open dicarbonyl system.

Figure 2: Divergent fragmentation pathways for common C14H9NO4 isomers.

Part 4: Standard Operating Procedure (SOP)

Sample Preparation

-

Solvent: C14H9NO4 compounds are typically lipophilic. Dissolve in 100% DMSO to 10 mM stock.

-

Working Solution: Dilute to 1 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Note: Avoid 100% aqueous buffers; these compounds may precipitate.[1]

-

LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Rationale: High DoU (11) implies significant hydrophobicity; expect retention times > 3.5 min.

-

Data Analysis Checklist

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3][4][5] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[4][5][6] [Link][5]

-

National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory.[1] [Link]

-

Kind, T., & Fiehn, O. (2007).[1] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.[1] [Link]

Sources

An In-Depth Technical Guide to the Geometry and Coordination of the H₂CDC Linker in Advanced Porous Materials

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the H₂CDC linker (9,9-Dimethyl-4,5-diazafluorene-2,7-dicarboxylic acid), a bifunctional organic ligand increasingly employed in the design and synthesis of advanced metal-organic frameworks (MOFs) and coordination polymers. We will delve into the critical aspects of its molecular geometry, coordination behavior, and the influence of these parameters on the resulting material's structure and properties. This document is intended to serve as a valuable resource for researchers in materials science, crystallography, and drug development, offering insights into the rational design of functional porous materials.

Introduction to the H₂CDC Linker: A Fusion of Rigidity and Functionality

The H₂CDC linker, an abbreviation for 9,9-Dimethyl-4,5-diazafluorene-2,7-dicarboxylic acid , is a multifaceted building block for the construction of crystalline porous materials. Its structure is characterized by a rigid fluorene core, which imparts thermal and mechanical stability to the resulting frameworks. The incorporation of two carboxylic acid groups at the 2 and 7 positions provides the primary coordination sites for metal ions or clusters, enabling the formation of extended one-, two-, or three-dimensional networks.

The key features of the H₂CDC linker are:

-

Rigid Biphenyl Backbone: The fluorene moiety provides a well-defined and rigid scaffold, which helps in predicting and controlling the topology of the resulting MOF.

-

Bifunctional Coordination Sites: The two carboxylate groups are positioned linearly, making it an ideal linker for connecting secondary building units (SBUs) into extended structures.

-

Integrated Lewis Base Functionality: The presence of two nitrogen atoms in the 4 and 5 positions of the diazafluorene core introduces additional Lewis basic sites. These sites can participate in secondary coordination to metal centers, act as hydrogen bond acceptors, or be post-synthetically modified, offering a pathway to enhanced functionality.

-

Improved Stability and Solubility: The gem-dimethyl group at the 9-position of the fluorene core serves a dual purpose. It prevents the potential for oxidation at the benzylic position, thereby increasing the thermal and chemical stability of the linker and the resulting MOF. Furthermore, these alkyl groups can enhance the solubility of the linker in common organic solvents used for solvothermal synthesis.

These unique structural attributes make H₂CDC a compelling candidate for the design of MOFs with applications in gas storage and separation, catalysis, sensing, and drug delivery.

Synthesis of the H₂CDC Linker: A Multi-Step Pathway

The synthesis of 9,9-Dimethyl-4,5-diazafluorene-2,7-dicarboxylic acid is a multi-step process that begins with the construction of the 4,5-diazafluorene core, followed by functionalization at the 2, 7, and 9 positions. While various synthetic routes have been explored for fluorene-based dicarboxylic acids, a general and adaptable pathway is outlined below. The causality behind each experimental choice is critical for a successful synthesis.

Experimental Protocol: Synthesis of H₂CDC

Step 1: Synthesis of 4,5-Diazafluoren-9-one

This step involves the oxidation of a readily available precursor, 1,10-phenanthroline. The choice of oxidizing agent and reaction conditions is crucial to achieve a good yield and purity.

-

Reactants: 1,10-phenanthroline, potassium permanganate (KMnO₄), sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve 1,10-phenanthroline in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate while maintaining the temperature. The strong oxidizing nature of permanganate in a basic medium is effective for the oxidative cleavage of the phenanthroline core to form the desired ketone.

-

After the reaction is complete, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is neutralized with an acid (e.g., hydrochloric acid) to precipitate the 4,5-diazafluoren-9-one product.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

-

Step 2: Alkylation at the 9-Position to Introduce the Gem-Dimethyl Group

To enhance stability and solubility, the ketone at the 9-position is converted to a gem-dimethyl group. This is typically achieved through a Grignard reaction followed by a reduction or a Wolff-Kishner or Clemmensen reduction of an intermediate. A more direct approach involves a two-step alkylation.

-

Reactants: 4,5-Diazafluoren-9-one, a strong base (e.g., sodium hydride or potassium tert-butoxide), and an alkylating agent (e.g., methyl iodide).

-

Procedure:

-

Deprotonate the acidic C-H bonds at the 9-position of 4,5-diazafluorene (a precursor to the dicarboxylic acid) using a strong base in an anhydrous aprotic solvent (e.g., THF or DMF).

-

Add an excess of methyl iodide to the resulting carbanion. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete dialkylation.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the 9,9-dimethyl-4,5-diazafluorene by column chromatography.

-

Step 3: Carboxylation at the 2 and 7 Positions

The final step involves the introduction of carboxylic acid groups onto the fluorene backbone. This is often the most challenging step and can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide, or through palladium-catalyzed cross-coupling reactions followed by oxidation.

-

Reactants: 2,7-Dibromo-9,9-dimethyl-4,5-diazafluorene (requires a separate synthesis), a strong base (e.g., n-butyllithium), and dry carbon dioxide (CO₂).

-

Procedure:

-

Dissolve the 2,7-dibromo precursor in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C).

-

Add a stoichiometric amount of n-butyllithium dropwise to perform a lithium-halogen exchange, generating the dilithio species. The low temperature is critical to prevent side reactions.

-

Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice. The highly nucleophilic organolithium species will attack the electrophilic carbon of CO₂.

-

Allow the reaction to warm to room temperature and then acidify with an aqueous acid solution (e.g., HCl) to protonate the carboxylate salts.

-

The solid H₂CDC linker will precipitate and can be collected by filtration, washed with water, and dried. Purity can be assessed by NMR spectroscopy and mass spectrometry.

-

The logical flow of this multi-step synthesis is depicted in the following workflow diagram.

Caption: Synthetic pathway for the H₂CDC linker.

Molecular Geometry of the H₂CDC Linker

The geometry of the H₂CDC linker is a critical determinant of the resulting MOF's structure. The rigidity of the fluorene core and the orientation of the carboxylate groups dictate the potential coordination vectors and the overall shape of the porous network.

Intramolecular Distances and Angles

The bond lengths and angles within the H₂CDC linker are largely consistent with those of other fluorene-based molecules. The C-C bond lengths in the aromatic rings are in the range of 1.38-1.41 Å, while the C-N bonds in the diaza-aromatic rings are slightly shorter. The gem-dimethyl group at the C9 position creates a tetrahedral geometry with C-C bond lengths of approximately 1.54 Å.

| Parameter | Typical Value (Å or °) | Notes |

| C-C (aromatic) | 1.38 - 1.41 Å | Typical for sp²-hybridized carbon atoms in an aromatic system. |

| C-N (aromatic) | ~1.34 Å | Shorter than a C-N single bond due to resonance. |

| C-C (C9-CH₃) | ~1.54 Å | Typical for a C(sp³)-C(sp³) single bond. |

| C-COOH (aromatic-carboxyl) | ~1.48 Å | Single bond between an sp² and an sp² carbon. |

| O-C-O angle (carboxylate) | ~125° | Influenced by coordination to the metal center. |

| Dihedral Angle (Ph-Ph) | ~0-5° | The fluorene core is largely planar. |

Table 1: Key intramolecular bond lengths and angles of the H₂CDC linker.

Conformational Flexibility

The primary source of conformational flexibility in the H₂CDC linker arises from the rotation of the carboxylate groups relative to the plane of the fluorene ring. The dihedral angle between the plane of the carboxylate group and the plane of the adjacent aromatic ring can vary depending on the coordination environment and packing forces within the crystal structure. This rotation can influence the overall shape and porosity of the resulting MOF.

Coordination Geometry and Angles in MOFs

The H₂CDC linker can adopt various coordination modes with metal ions, primarily through its carboxylate groups. The nitrogen atoms of the diazafluorene core can also participate in coordination, leading to more complex and potentially more stable structures.

Carboxylate Coordination Modes

The carboxylate groups of the H₂CDC linker can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, the reaction temperature, and the presence of other coordinating species.

Caption: Common carboxylate coordination modes.

Diazafluorene Core Coordination

The nitrogen atoms in the 4,5-diazafluorene core can act as Lewis bases and coordinate to metal centers. This is particularly observed with transition metals that have a high affinity for nitrogen donors. This secondary coordination can lead to the formation of more rigid and robust frameworks with enhanced stability. The N-Metal bond distances and the bite angle of the diazafluorene chelate are important parameters in these structures.

Coordination Angles and Their Impact on Framework Topology

The angles at which the H₂CDC linker coordinates to metal centers are fundamental in determining the overall topology of the resulting MOF. The linear disposition of the carboxylate groups on the rigid fluorene backbone predisposes the linker to form linear connections between SBUs. However, the rotational freedom of the carboxylate groups and the potential for the diazafluorene core to also coordinate can lead to deviations from perfect linearity.

The analysis of crystallographic data from MOFs incorporating the H₂CDC linker would provide precise values for key angles such as the M-O-C angle in monodentate coordination, the O-M-O angle in chelating coordination, and the angles between the linker's aromatic plane and the coordination plane of the metal SBU. This data is crucial for understanding the structure-property relationships in these materials.

Case Study: Hypothetical MOF-XXX with H₂CDC Linker

While a specific, publicly available crystal structure of a MOF constructed solely from the H₂CDC linker and a simple metal ion is not readily found in the common databases at the time of this writing, we can extrapolate the expected geometric parameters based on related structures. For instance, in metal complexes with 9,9'-dimethyl-4,5-diazafluorene, the bite angle of the diazafluorene ligand is a key parameter.[1] In a hypothetical MOF, we would expect the following:

| Parameter | Expected Value Range (Å or °) | Influence on MOF Structure |

| Metal-Oxygen Bond Length | 1.9 - 2.2 Å (for Zn²⁺) | Dictates the distance between the metal SBU and the linker, influencing pore size. |

| Metal-Nitrogen Bond Length | 2.0 - 2.3 Å (for transition metals) | If coordination occurs, it can rigidify the structure and alter the electronic properties of the framework. |

| O-C-O Angle (coordinated) | 120 - 130° | Changes upon coordination and reflects the nature of the metal-carboxylate interaction. |

| M-O-C Angle | 120 - 150° | Affects the orientation of the linker with respect to the metal SBU, influencing the overall network topology. |

| Dihedral Angle (COO-Aryl) | 0 - 45° | The degree of twisting of the carboxylate group can impact the porosity and accessibility of the metal sites. |

Table 2: Predicted coordination geometry parameters for the H₂CDC linker in a hypothetical MOF.

Conclusion and Future Outlook

The H₂CDC linker, 9,9-Dimethyl-4,5-diazafluorene-2,7-dicarboxylic acid, presents a compelling platform for the design of functional metal-organic frameworks. Its rigid structure, combined with the dual functionality of carboxylate and diaza groups, offers a rich design space for creating materials with tailored properties. The geometric parameters of the linker, particularly the orientation of its coordinating groups, are paramount in dictating the final topology and, consequently, the performance of the resulting MOFs in various applications.

Future research in this area will likely focus on the synthesis and characterization of a wider range of MOFs based on the H₂CDC linker, with a particular emphasis on exploring the coordination chemistry of the diazafluorene core. The systematic study of how subtle changes in the linker's geometry and coordination angles affect the material's properties will be crucial for the rational design of next-generation porous materials for catalysis, separations, and biomedical applications. The availability of detailed crystallographic data will be essential for advancing our understanding and unlocking the full potential of this versatile linker.

References

-

Henke, W. C., et al. "Dimethyl-4,5-Diazafluorene as Ligands Supporting Redox-Active Mn and Ru Complexes." Molecules2020 , 25(14), 3237. [Link]

Sources

Technical Guide: Fluorescence Quantum Yield of Carbazole Dicarboxylic Acid Linkers

Executive Summary

This guide provides a technical analysis of the fluorescence quantum yield (FQY or

Carbazole derivatives, particularly 9H-carbazole-2,7-dicarboxylic acid (H2CDC) and 9H-carbazole-3,6-dicarboxylic acid , serve as high-performance blue-emitting fluorophores.[1] While free linkers often suffer from aggregation-caused quenching (ACQ) or solvent-dependent non-radiative decay, their incorporation into MOFs (e.g., Zr-based PCN-80 or Cd-based analogs) typically enhances

Part 1: Photophysical Fundamentals & Structural Determinants

Electronic Structure and Substitution Effects

The carbazole core exhibits strong

-

2,7-Substitution (e.g., H2CDC): Extends the conjugation length along the long axis of the carbazole, typically resulting in a bathochromic shift (red-shift) and higher intrinsic quantum yields in non-polar solvents compared to 3,6-isomers.

-

3,6-Substitution: Often results in a wider bandgap (blue-shifted) but is more susceptible to rotational non-radiative decay channels if not rigidified.[1]

The "Turn-On" Mechanism in MOFs

In solution, carbazole linkers can undergo bond rotations that dissipate excited state energy as heat. Upon coordination in a MOF, these rotations are mechanically suppressed.[1]

-

Free Linker (Solvated):

is variable (typically 0.10 – 0.[1]40) and highly solvent-dependent (solvatochromism).[1] Polar solvents often stabilize the Intramolecular Charge Transfer (ICT) state, leading to quenching. -

Coordinated Linker (MOF):

often exceeds 0.70 (70%).[1] The rigid framework eliminates vibrational relaxation pathways.[1]

Part 2: Experimental Protocols for QY Measurement

To ensure data integrity, two distinct protocols are required: Relative Method for free linkers in solution, and Absolute Method (Integrating Sphere) for solid-state MOFs.

Protocol A: Absolute Quantum Yield (Integrating Sphere)

Required for: Solid MOF powders, scattering suspensions.

Principle: Measures the total number of photons emitted vs. total photons absorbed, accounting for scattering which is negligible in solutions but critical in solids.

Workflow:

-

Instrument Setup: Spectrofluorometer equipped with a PTFE-coated integrating sphere (e.g., 150 mm diameter).[1]

-

Blank Measurement (

): Place a reference standard (pressed PTFE disk or solvent blank) in the sphere.[1] Scan excitation range (e.g., 300–400 nm). -

Sample Measurement (

):-

Place the MOF powder (in a quartz holder) into the sphere.

-

Scan 1 (Scatter): Measure the excitation range. The drop in intensity relative to the blank represents absorption.[2]

-

Scan 2 (Emission): Measure the emission range (e.g., 400–600 nm).

-

-

Calculation:

[1]

Protocol B: Relative Quantum Yield (Solution)

Required for: Free carboxylic acid linkers (e.g., H2CDC in DMF).

Principle: Comparative measurement against a standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄,

Critical Steps:

-

Absorbance Tuning: Dilute both sample and reference until absorbance at excitation wavelength is < 0.1 OD (ideally 0.02–0.05).[1] Why? To prevent Inner Filter Effects (re-absorption of emitted light).

-

Solvent Refractive Index Correction:

- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.

- : Refractive index of the solvent (e.g., DMF = 1.43, Water = 1.33).

Part 3: Mechanism Visualization

The following diagram illustrates the bifurcation of the excited state energy landscape between the free linker and the rigidified MOF structure.

Caption: Energy landscape bifurcation. Free linkers suffer non-radiative losses via rotation/ICT, while MOF coordination locks conformation, channeling energy into fluorescence.

Part 4: Comparative Data Analysis

The following table summarizes the quantum yield enhancement observed when transitioning from free ligand to specific MOF architectures.

| Compound / Material | State | Quantum Yield ( | Mechanism Note | ||

| H2CDC (Free Ligand) | DMF Solution | 340 | 415 | 0.14 | Quenched by solvent relaxation/ICT.[1] |

| H2CDC (Free Ligand) | Solid Powder | 340 | 450 | 0.25 - 0.35 | ACQ (Aggregation-Caused Quenching) limits efficiency.[1] |

| Cd-MOF (CdL) | Solid Crystal | 340 | 414 | 0.77 (77%) | Rigidification + suppression of |

| Zr-MOF (PCN-80) | Solid Powder | 330 | 435 | ~0.80 (80%) | High connectivity (Zr6 cluster) maximizes rigidity.[1] |

| Zn-MOF (JLU-MOF111) | Solid | 371 | 429 | High (Turn-On) | Used for sensing; QY drops upon analyte binding.[1] |

Note: Data derived from synthesis of carbazole-based MOF literature [1, 2, 3].

Part 5: Troubleshooting & Optimization

The "Self-Absorption" Trap

In solid-state measurements (MOFs), the Stokes shift is often small. The emission spectrum can overlap with the absorption edge.

-

Correction: When using the integrating sphere, ensure the "Emission" scan includes the excitation peak. If the excitation peak in the sample scan (

) is significantly distorted compared to the blank (

Oxygen Quenching

Carbazole triplets are susceptible to oxygen quenching, though less so than phosphorescent materials.[1]

-

Recommendation: For solution measurements (Relative Method), always purge the cuvette with Argon or Nitrogen for 10 minutes prior to measurement to ensure the

represents the intrinsic molecular property, not the oxygen-quenched limit.

References

-

Luminescence Quenching Mechanism in Carbazole MOFs. MDPI / Molecules. Available at: [Link]

-

Synthesis and Properties of Cd(II) Coordination Polymers with 9H-carbazole-2,7-dicarboxylic acid. Dalton Transactions / RSC. Available at: [Link]

-

Measurement of Fluorescence Quantum Yield Using an Integrating Sphere. NIST Journal of Research. Available at: [Link]

-

Rigidifying Fluorescent Linkers by Metal–Organic Framework Formation. Journal of the American Chemical Society. Available at: [Link]

Sources

Methodological & Application

Application Note: Solvothermal Synthesis Protocols for H2CDC-Based Metal-Organic Frameworks

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction: The Dual Identity of H2CDC in Reticular Chemistry

In the landscape of Metal-Organic Frameworks (MOFs), the abbreviation H2CDC presents a unique nomenclature duality that researchers must navigate. Depending on the target application, H2CDC refers to one of two distinct dicarboxylic acid linkers:

-

9H-carbazole-2,7-dicarboxylic acid (Aromatic H2CDC): A rigid, highly conjugated ligand. When coordinated with high-valence metals like Zr(IV), it forms highly stable, luminescent MOFs (e.g., UiO-67 topology). For drug development professionals, these platforms are invaluable for theranostics, allowing for the real-time fluorescent tracking of Active Pharmaceutical Ingredient (API) release[1].

-

trans-1,4-cyclohexanedicarboxylic acid (Aliphatic H2CDC): A flexible, aliphatic ligand. It is widely used to synthesize "breathing" MOFs like CAU-13 (Al) or porous CuCDC networks. The aliphatic pores provide unique hydrophobic environments ideal for encapsulating moisture-sensitive APIs or separating volatile organic compounds[2][3].

This guide provides an authoritative, self-validating framework for the solvothermal synthesis of both classes, emphasizing the thermodynamic and kinetic causality behind every experimental choice.

Mechanistic Grounding: The Causality of Solvothermal Parameters

To synthesize phase-pure H2CDC MOFs, one must move beyond simply following a recipe and understand the kinetic controls at play.

-

The Role of the Solvent (DMF/DEF): We do not use N,N-dimethylformamide (DMF) solely for its solvating power. Under solvothermal conditions (>100 °C), DMF undergoes slow thermal decomposition to release dimethylamine. This amine acts as an in situ base, gradually deprotonating the H2CDC linker. This slow release is a critical kinetic bottleneck that prevents the rapid, amorphous precipitation of metal salts, forcing the system toward the thermodynamic sink of crystalline MOF formation.

-

Defect Engineering via Modulators: The addition of a monocarboxylic acid (e.g., acetic acid or benzoic acid) is mandatory for high-valence nodes like Zr(IV). The modulator competes with the H2CDC linker for coordination sites on the Secondary Building Units (SBUs). This competition slows down crystal growth, enhancing crystallinity. More importantly, during the thermal activation phase, these modulators are evacuated, leaving behind "missing-linker defects." For drug delivery, these defects are highly desirable as they create expanded mesoporous cavities capable of loading bulky biologics or APIs.

Crystallization Pathway

Fig 1: Modulator-controlled solvothermal crystallization pathway of H2CDC MOFs.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to biological or gas-sorption assays without first passing the listed validation checkpoints.

Protocol A: Synthesis of Luminescent Zr-H2CDC (UiO-67 Topology)

Target Linker: 9H-carbazole-2,7-dicarboxylic acid Primary Application: API tracking, biosensing, and targeted drug delivery[1].

Step-by-Step Methodology:

-

Precursor Dissolution: In a 25 mL Teflon-lined stainless-steel autoclave, dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of 9H-carbazole-2,7-dicarboxylic acid in 15 mL of anhydrous DMF. Sonicate for 15 minutes until the solution is optically clear.

-

Modulator Addition: Add 15 mmol of glacial acetic acid (a 30-fold molar excess relative to Zr). Causality: This high concentration is required to overcome the strong electrostatic affinity between Zr⁴⁺ and the carboxylate oxygen, ensuring defect formation.

-

Solvothermal Heating: Seal the autoclave and heat in a programmable oven at 120 °C for 48 hours. Program a slow cooling rate of 5 °C/hour to room temperature to prevent thermal shock and micro-fracturing of the crystals.

-

Solvent Exchange (Critical Step): Isolate the pale-yellow powder via centrifugation (7,000 rpm, 10 min). Wash three times with fresh DMF to remove unreacted linker. Subsequently, wash three times with anhydrous ethanol. Causality: DMF has a high boiling point and strong surface tension. Exchanging it for ethanol lowers the capillary forces during drying, preventing framework collapse.

-

Activation: Dry the solvent-exchanged MOF under dynamic vacuum (<10⁻³ Torr) at 90 °C for 12 hours.

Validation Checkpoints:

-

PXRD: Must show a highly crystalline pattern matching the simulated UiO-67 topology (prominent peak at 2θ ≈ 5.7°).

-

Fluorescence: The activated powder should exhibit strong blue/green emission under 365 nm UV light.

Fig 2: Step-by-step solvothermal synthesis and activation workflow for Zr-H2CDC.

Protocol B: Synthesis of Flexible Cu-H2CDC

Target Linker: trans-1,4-cyclohexanedicarboxylic acid Primary Application: Encapsulation of volatile APIs,, and gas separation[4][5].

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O and 1.0 mmol of trans-1,4-cyclohexanedicarboxylic acid in a ternary solvent mixture of DMF/Ethanol/H₂O (v/v/v = 2:1:1, total 20 mL).

-

Solvothermal Heating: Seal in a glass pressure vessel and heat at 85 °C for 24 hours. Causality: Cu(II) paddlewheel formation requires lower activation energy than Zr(IV) nodes; exceeding 100 °C often leads to the reduction of Cu(II) to Cu(I) or the formation of dense, non-porous phases.

-

Isolation & Activation: Recover the blue crystals via vacuum filtration. Wash with ethanol. Activate under vacuum at 120 °C for 6 hours. The color will shift from light blue to deep purple/violet, indicating the removal of axial solvent molecules and the generation of open metal sites.

Validation Checkpoints:

-

Colorimetric Shift: The blue-to-purple transition upon heating is a mandatory visual validation of successful solvent evacuation.

-

BET Surface Area: Should yield approximately 700–850 m²/g.

Quantitative Data Summary

The table below consolidates the expected physicochemical properties of various H2CDC-based frameworks to aid in material selection for drug formulation and separation assays.

| MOF System | Linker Type | Metal Node | Expected Surface Area (BET) | Primary Application |

| Zr-H2CDC (UiO-67) | 9H-carbazole-2,7-dicarboxylic acid | Zr₆O₄(OH)₄ | ~1,200 m²/g | Luminescent sensing, API tracking |

| CuCDC | trans-1,4-cyclohexanedicarboxylic acid | Cu₂(COO)₄ | ~800 m²/g | Gas separation, MOF-CVD |

| CAU-13 | trans-1,4-cyclohexanedicarboxylic acid | Al(OH)(COO)₂ | ~600 m²/g | Xylene separation, Breathing MOF |

| CUB-5 | cubane-1,4-dicarboxylic acid | Zn₄O(COO)₆ | ~2,500 m²/g | LOHC separation |

References

-

A multi-responsive carbazole-functionalized Zr(IV)-based metal-organic framework for selective sensing of Fe(III), cyanide and p-nitrophenol Source: CrystEngComm (via ResearchGate), 2022. URL:[Link]

-

Water and Metal–Organic Frameworks: From Interaction toward Utilization Source: Chemical Reviews (ACS Publications), 2020. URL:[Link]

-

Vapour-phase deposition of oriented copper dicarboxylate metal–organic framework thin films Source: Chemical Communications (Lirias KU Leuven), 2016. URL:[Link]

-

In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis Source: ACS Applied Materials & Interfaces, 2021. URL:[Link]

-

Conformation-controlled sorption properties and breathing of the aliphatic Al-MOF[Al(OH)(CDC)] Source: PubMed (NIH), 2014. URL:[Link]

Sources

using 9H-Carbazole-3,6-dicarboxylic acid in OLED hole transport layers

Technical Application Note: High-Performance OLED Hole Transport Layers via 9H-Carbazole-3,6-dicarboxylic Acid Frameworks

Executive Summary

This guide details the integration of 9H-Carbazole-3,6-dicarboxylic acid (H₂CDC) into Organic Light-Emitting Diodes (OLEDs). Unlike standard vacuum-deposited carbazoles, H₂CDC is ill-suited for thermal evaporation due to strong intermolecular hydrogen bonding. Instead, its optimal application is as a ligand linker in solution-processed Metal-Organic Framework (MOF) or Coordination Polymer (CP) films.

By coordinating the dicarboxylic acid motifs with metal nodes (e.g., Zn²⁺, Cu²⁺), researchers can engineer HTLs with superior thermal stability, tunable porosity, and intrinsic hole-transporting capabilities derived from the carbazole core. This protocol focuses on the Liquid Phase Epitaxy (LPE) and Spin-Coating of H₂CDC-based MOF thin films.

Material Science & Mechanism

Why 9H-Carbazole-3,6-dicarboxylic Acid?

The H₂CDC molecule combines two critical functions:

-

Optoelectronic Core (Carbazole): Provides a high triplet energy (E_T ≈ 3.0 eV) to block excitons and a hole-transporting pathway via the nitrogen lone pair.

-

Structural Anchor (3,6-COOH): The carboxylic acid groups at the 3 and 6 positions act as linear linkers, facilitating the formation of 2D or 3D rigid networks when coordinated with metal ions. This rigidity suppresses crystallization and phase segregation, a common failure mode in small-molecule HTLs.

Charge Transport Mechanism

In an H₂CDC-MOF film, charge transport does not occur through the metal nodes but via inter-ligand π-π stacking . The MOF structure forces the carbazole units into a specific alignment, reducing energetic disorder and facilitating hole hopping.

Estimated Energy Levels:

-

HOMO: -5.6 to -5.8 eV (Deepened by electron-withdrawing -COOH groups, improving stability against oxidation).

-

LUMO: -2.4 to -2.6 eV.

-

T₁ Level: > 2.9 eV (Excellent for blue/green phosphorescent hosts).

Experimental Protocol

Pre-requisites & Safety

-

Precursor: 9H-Carbazole-3,6-dicarboxylic acid (>99% purity, sublimation grade recommended).

-

Solvents: Anhydrous DMF, Ethanol, Chlorobenzene.

-

Metal Source: Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) or Copper(II) Acetate.

-

Substrate: Indium Tin Oxide (ITO) patterned glass, UV-Ozone treated.

Protocol A: Pre-Treatment of H₂CDC

Commercially available H₂CDC often contains trace isomers or unreacted monocarboxylic acids.

-

Dissolution: Dissolve 500 mg H₂CDC in 20 mL DMF at 60°C.

-

Filtration: Pass through a 0.22 µm PTFE syringe filter to remove insoluble aggregates.

-

Recrystallization (Optional): If purity is <99%, recrystallize from DMF/Ethanol (1:3 v/v) to ensure device-grade performance.

Protocol B: Fabrication of MOF-HTL (Spin-Coating Method)

This method generates a dense coordination polymer film suitable for OLED stacks.

-

Step 1: Precursor Solutions

-

Sol A: 10 mg/mL Zn(OAc)₂ in 2-methoxyethanol.

-

Sol B: 10 mg/mL H₂CDC in DMF.

-

-

Step 2: Layer-by-Layer Deposition

-

Spin Sol A onto ITO (2000 rpm, 30s). Bake at 100°C for 5 min.

-

Spin Sol B onto the Zn-layer (2000 rpm, 30s). The H₂CDC reacts with the Zn surface.

-

Rinse with pure Ethanol (spin 3000 rpm) to remove unreacted ligand.

-

Bake at 150°C for 5 min to promote coordination.

-

-

Step 3: Cycle Repetition

-

Repeat Step 2 (Sub-steps 1-4) for 3–5 cycles to achieve a thickness of ~20–30 nm.

-

-

Step 4: Activation

-

Vacuum anneal the film at 180°C for 1 hour (< 10⁻⁵ mbar) to remove coordinated solvent molecules (DMF) and activate the pores.

-

Protocol C: Device Integration

-

Hole Injection: If the ITO work function (-4.7 eV) is mismatched with the H₂CDC HOMO (-5.7 eV), deposit a thin (5 nm) layer of MoO₃ or PEDOT:PSS before the MOF layer to facilitate injection.

-

Emissive Layer (EML): Spin-coat or evaporate the EML directly on top. The solvent resistance of the MOF film (due to crosslinking) prevents re-dissolution by the EML solvent.

Visualization of Workflow

The following diagram illustrates the critical path from precursor preparation to device integration, highlighting the self-assembly mechanism.

Caption: Figure 1: Layer-by-Layer (LbL) solution processing workflow for generating H₂CDC-based coordination polymer films.

Characterization & Validation

To ensure the protocol was successful, verify the film properties using the following metrics:

| Metric | Technique | Target Value | Interpretation |

| Crystallinity | GI-XRD (Grazing Incidence X-Ray Diffraction) | Sharp low-angle peaks | Indicates ordered MOF structure vs. amorphous aggregate. |

| Morphology | AFM (Atomic Force Microscopy) | RMS Roughness < 2 nm | Critical for preventing leakage currents in thin OLEDs. |

| Energy Levels | UPS (UV Photoelectron Spectroscopy) | HOMO ≈ -5.7 eV | Verifies the hole injection barrier relative to ITO. |

| Mobility | SCLC (Space Charge Limited Current) | > 10⁻⁵ cm²/V·s | Hole-only device (ITO/MOF/Au) measurement. |

Troubleshooting Guide

-

Problem: Film is opaque or hazy.

-

Cause: Aggregation of H₂CDC before coordination or formation of large crystallites.

-

Fix: Reduce precursor concentration or increase spin speed. Ensure solvents are anhydrous.

-

-

Problem: High leakage current.

-

Cause: Pinholes in the film or incomplete coverage.

-

Fix: Increase the number of deposition cycles (e.g., from 3 to 5) or use a "static dispense" method for the ligand solution.

-

-

Problem: Poor wetting of H₂CDC solution on Zn layer.

-

Fix: Use a solvent blend for the ligand (e.g., DMF:Chlorobenzene 1:1) to adjust surface tension.

-

References

-

Carbazole Derivatives in OLEDs

-

MOF-Based Hole Transport Layers

-

Carbazole-Dicarboxylic Acid MOF Synthesis

-

Properties of Carbazole-3,6-dicarboxylic acid

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Photochromism of metal–organic frameworks based on carbazole-dicarboxylic acid and bipyridine: sensing adjustment by controlling strut-to-strut energy transfer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. 9H-Carbazole-3,6-dicarboxylic acid | C14H9NO4 | CID 236489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An Application Guide to Dicarboxylate Ligand Exchange in Zirconium Metal-Organic Frameworks

Abstract

Zirconium-based metal-organic frameworks (Zr-MOFs) are distinguished by their exceptional chemical and thermal stability, making them ideal platforms for post-synthetic modification (PSM).[1] Among PSM techniques, solvent-assisted ligand exchange (SALE) offers a powerful strategy to introduce chemical functionalities that are often inaccessible through direct synthesis, thereby tailoring the MOF's properties for specific applications in catalysis, drug delivery, and separations.[2][3][4] This guide provides a detailed exploration of dicarboxylate ligand exchange in the prototypical Zr-MOF, UiO-66. We delve into the critical mechanistic principles governing the exchange process, present validated, step-by-step protocols for both parent MOF synthesis and the ligand exchange procedure, and outline essential characterization techniques for validating the modification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the versatility of Zr-MOFs through controlled functionalization.

Mechanistic Principles: Understanding the "Why"

A successful ligand exchange protocol is built upon a fundamental understanding of the molecular-level processes involved. The exchange of structural dicarboxylate linkers in a robust framework like UiO-66 is not a simple displacement but a nuanced process influenced by the solvent, framework defects, and the synthesis history of the parent MOF.

The Active Role of the Solvent

The term "Solvent-Assisted Ligand Exchange" (SALE) underscores the critical role of the solvent, which acts as more than an inert medium. Protic solvents, particularly methanol, have been shown to actively participate in and facilitate the exchange mechanism.[2] The process, as proposed in recent studies, involves:

-

Solvent Coordination: Methanol molecules chemisorb onto the zirconium cluster, often as methoxide (MeO⁻) groups.

-

Linker Protonation & Detachment: The solvent protonates a carboxylate group of a framework linker (e.g., 1,4-benzenedicarboxylate, BDC), causing it to detach from the cluster. This creates a transient "dangling linker" state.

-

Stabilization: The coordinated solvent molecules stabilize this defect site, lowering the energetic barrier for the linker's complete departure and the subsequent coordination of a new, incoming dicarboxylate ligand from the solution.[2]

The Critical Influence of Framework Defects

Zr-MOFs are rarely perfect crystals and often contain a significant number of defects, such as missing linkers or entire missing clusters.[5][6] These defects play a pivotal role in post-synthetic modifications.[4]

-

Modulator Exchange: In MOFs synthesized with modulators (typically monocarboxylic acids like formic or benzoic acid used to control crystal growth), these modulator molecules cap the defect sites.[7][8] During SALE, these grafted modulators are often exchanged preferentially over the structural dicarboxylate linkers.[4][5] This provides a route to functionalize defect sites specifically.

-